molecular formula C20H34BCl B7891103 (+)-B-Chlorodiisopinocampheylborane

(+)-B-Chlorodiisopinocampheylborane

Cat. No. B7891103
M. Wt: 320.7 g/mol
InChI Key: PSEHHVRCDVOTID-NAVXHOJHSA-N
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Description

(+)-B-Chlorodiisopinocampheylborane is a useful research compound. Its molecular formula is C20H34BCl and its molecular weight is 320.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-B-Chlorodiisopinocampheylborane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-B-Chlorodiisopinocampheylborane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Asymmetric Reduction: (+)-B-Chlorodiisopinocampheylborane has been utilized for the asymmetric reduction of ortho-hydroxyacetophenones, providing product alcohols with opposite configurations compared to those produced in the reduction of corresponding o-methoxyacetophenones (Ramachandran, Gong, & Brown, 1994).

  • Transition State Analysis: The reduction of prochiral ketones, important in the synthesis of natural products, pharmaceuticals, and fine chemicals, has been studied using (+)-B-Chlorodiisopinocampheylborane. The research focused on understanding the symmetry breaking process inherent to this asymmetric reduction (Stafford & Meyer, 2009).

  • Chiral Derivatizing Agent: It has been used in the synthesis of enantiomerically pure isopinocampheylamine, a chiral derivatizing agent for the gas chromatographic analysis of optically active carboxylic acids (Ramachandran, Rangaishenvi, Singaram, Goralski, & Brown, 1996).

  • Synthesis of Phthalides: It has been employed in the intermolecular asymmetric reduction of methyl o-(1-oxoalkyl)benzoates, producing 3-alkylphthalides in high enantiomeric excess (Ramachandran, Chen, & Brown, 1996).

  • Synthesis of Diols: (+)-B-Chlorodiisopinocampheylborane has been used in the asymmetric reduction of unhindered aliphatic ketones, leading to a general synthesis of 1,2- and 1,3-diols in high enantiomeric excess (Ramachandran, Lu, & Brown, 1997).

  • Stereochemical Analysis: A study showed that complexation of (+)-B-Chlorodiisopinocampheylborane with 8-hydroxyquinoline results in an air- and moisture-stable complex, which is important for understanding its applications in stereoselective synthesis (Moeder, Whitener, & Sowa, 2000).

  • Enantioselectivity Relationship: Research has established a relationship between the % ee achieved in asymmetric reductions with (+)-B-Chlorodiisopinocampheylborane and the dihedral angles between the plane of the aromatic ring and the plane containing the carbonyl group (Ramachandran, Gong, Brown, & Francisco, 2004).

  • Reduction of Trifluoromethyl Ketones: It has been shown to reduce prochiral aryl and alkyl perfluorinated ketones to the corresponding optically active alcohols in very high enantiomeric excess (Ramachandran, Teodorović, & Brown, 1993).

properties

IUPAC Name

chloro-bis[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEHHVRCDVOTID-NAVXHOJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)([C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34BCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-B-Chlorodiisopinocampheylborane

CAS RN

112246-73-8, 85116-37-6
Record name Chlorobis[(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112246-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Borane, chlorobis[(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-B-Chlorodiisopinocampheylborane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-B-Chlorodiisopinocampheylborane
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(+)-B-Chlorodiisopinocampheylborane
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(+)-B-Chlorodiisopinocampheylborane
Reactant of Route 4
(+)-B-Chlorodiisopinocampheylborane
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Reactant of Route 6
(+)-B-Chlorodiisopinocampheylborane

Citations

For This Compound
455
Citations
SE Stafford, MP Meyer - Tetrahedron Letters, 2009 - Elsevier
Asymmetric reductions of prochiral ketones are important transformations in the syntheses of natural products, pharmaceuticals, and fine chemicals. B-Chlorodiisopinocampheylborane (…
Number of citations: 12 www.sciencedirect.com
PV Ramachandran, AV Teodorovic, B Gong… - Tetrahedron …, 1994 - Elsevier
A systematic study of the asymmetric reduction of aryl and alkyl α-fluoroalkyl ketones with (−)-diisopinocampheylchloroborane ((−)-DIP-Chloride, 1), and (−)-B-isopinocampheyl-9-…
Number of citations: 62 www.sciencedirect.com
PV Ramachandran, GM Chen… - The Journal of Organic …, 1996 - ACS Publications
Kinetic resolution of racemic α-tertiary ketones with 0.5−0.6 molar equiv of B-chlorodiisopinocampheylborane provides the product alcohols in very high diastereomeric and …
Number of citations: 35 pubs.acs.org
PV Ramachandran, AV Teodorovic, HC Brown - Tetrahedron, 1993 - Elsevier
(−)-B-Chlorodiisopinocampheylborane [(−)-DIP-Chloride TM , 1], introduced by us several years ago, has been shown to reduce prochiral aryl and alkyl perfluorinated ketones to the …
Number of citations: 126 www.sciencedirect.com
PV Ramachandran, AV Teodorovic… - The Journal of …, 1992 - ACS Publications
The Midland reagent, Alpine-Borane (2a), is excellentfor the asymmetric reduction of many acetylenic ketones, but it fails with hindered derivatives. On the other hand, B-…
Number of citations: 112 pubs.acs.org
PV Ramachandran, S Pitre… - The Journal of Organic …, 2002 - ACS Publications
… -, β-, and γ-keto acids with (−)-diisopinocampheylborane and intermolecular asymmetric reduction of the corresponding series of keto esters with (−)-B-chlorodiisopinocampheylborane …
Number of citations: 73 pubs.acs.org
PV Ramachandran, B Gong, AV Teodorovic… - Tetrahedron …, 1994 - Elsevier
A systematic study of the asymmetric reduction of prochiral α-acetylenic α′-fluoroalkyl ketones with (−)-B-chlorodiisopinocampheylborane [(−)-DIP-Chloride, 1] and (−)-B-…
Number of citations: 63 www.sciencedirect.com
PV Ramachandran, MV Rangaishenvi… - The Journal of …, 1996 - ACS Publications
… Both isomers of enantiomerically pure isopinocampheylamine (1) have been synthesized from the corresponding B-chlorodiisopinocampheylborane by treatment with either …
Number of citations: 16 pubs.acs.org
PV Ramachandran, HC Brown - 1996 - ACS Publications
B-Chlorodiisopinocampheylborane (Ipc 2 BCl) readily prepared from α-pinene, either by the sequential treatment with borane and hydrogen chloride, or by the direct treatment with …
Number of citations: 14 pubs.acs.org
PV Ramachandran, B Gong, HC Brown - Tetrahedron letters, 1994 - Elsevier
Asymmetric reduction of o-hydroxyacetophenones with B-chlorodiisopinocampheylborane provides product alcohols with the opposite configuration compared to those produced in the …
Number of citations: 43 www.sciencedirect.com

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